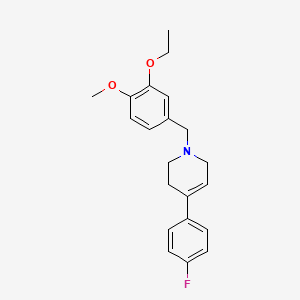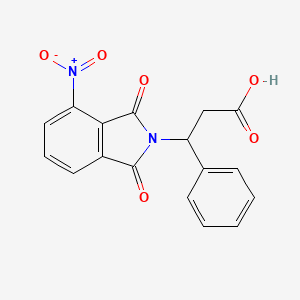
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, also known as BCPM, is a synthetic compound that belongs to the class of benzamides. It has been widely studied for its potential applications in scientific research, particularly in the field of cancer research. BCPM has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis, making it a potential candidate for future cancer treatments.
作用機序
The exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is critical for DNA replication and cell division. By inhibiting this enzyme, N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide can prevent the growth and spread of cancer cells.
Biochemical and Physiological Effects:
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to have several biochemical and physiological effects on cancer cells. It can induce cell cycle arrest, which prevents cancer cells from dividing and spreading. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to increase the production of reactive oxygen species, which can cause oxidative damage to cancer cells and lead to their death.
実験室実験の利点と制限
One of the main advantages of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide in lab experiments is its potent anticancer activity. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been shown to be effective against a wide range of cancer cell lines, making it a versatile tool for cancer research. However, one of the limitations of using N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is its complex synthesis process, which requires specialized equipment and expertise. Additionally, the exact mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for research on N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide. One potential area of study is the development of more efficient synthesis methods for N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could make it more accessible to researchers. Another area of research is the identification of the specific enzymes and pathways that are targeted by N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide, which could provide insights into its mechanism of action. Additionally, future studies could focus on the development of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide-based therapies for cancer treatment.
合成法
The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-benzoyl-4-chloroaniline with 3-bromo-4-methoxybenzoyl chloride in the presence of a base such as triethylamine. This results in the formation of an intermediate product, which is then purified and reacted with thionyl chloride to yield N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide.
科学的研究の応用
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a critical process in preventing the spread of cancer.
特性
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-3-bromo-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrClNO3/c1-27-19-10-7-14(11-17(19)22)21(26)24-18-9-8-15(23)12-16(18)20(25)13-5-3-2-4-6-13/h2-12H,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKXHCWUEDVNPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5167988.png)
![3-fluoro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5168011.png)
![1-bicyclo[2.2.1]hept-2-yl-4-cyclopentylpiperazine](/img/structure/B5168012.png)
![2-[(3-fluorobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5168016.png)
![1-(4-methoxyphenyl)-4-{1-[(6-methyl-2-pyridinyl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5168023.png)

![4-(4-isoxazolyl)-2,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B5168042.png)

![N~2~-[(5-chloro-2-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-3-pyridinylglycinamide](/img/structure/B5168056.png)
![1-(4-fluorophenyl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]piperazine](/img/structure/B5168059.png)
![1-[3-(3,4-dimethoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methylmethanamine](/img/structure/B5168074.png)

![1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5168093.png)
![2-[4-(4-pyridinylmethyl)phenyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5168100.png)